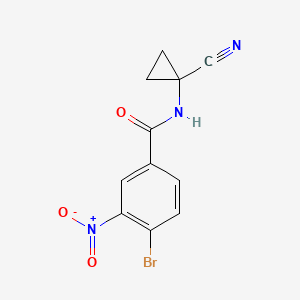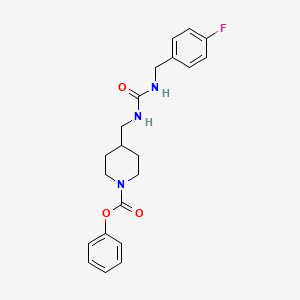![molecular formula C10H12F2N2O B2632419 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine CAS No. 2200107-35-1](/img/structure/B2632419.png)
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy group, which is further connected to a methylpyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized from ethyl 3,3-difluorocyclobutanecarboxylate, which serves as a common intermediate.
Methoxylation: The difluorocyclobutyl intermediate is then reacted with methanol under basic conditions to form the methoxy derivative.
Pyrimidine Ring Formation: The methoxy derivative is subsequently reacted with 4-methylpyrimidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutyl alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The methoxy and pyrimidine groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
Similar Compounds
Uniqueness
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine is unique due to the presence of both the difluorocyclobutyl and pyrimidine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in various scientific fields.
特性
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-7-2-3-13-9(14-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISLMRBNYLUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride](/img/structure/B2632336.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)
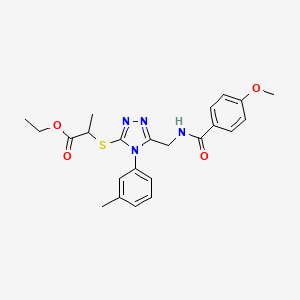
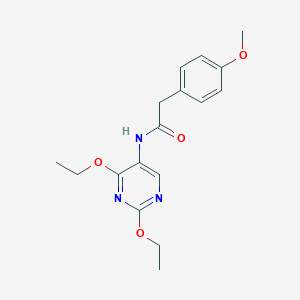
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2632342.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)
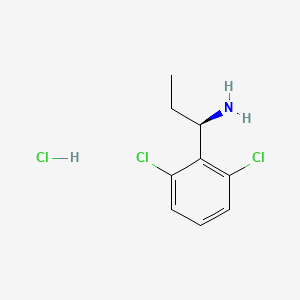
![DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE](/img/structure/B2632347.png)
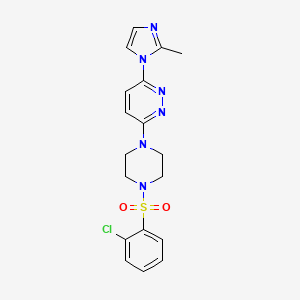
![N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2632351.png)
![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2632352.png)
